

# Spectroscopic Characterization Guide: 1,3,5-Trihexylbenzene

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## Compound of Interest

Compound Name: 1,3,5-Trihexylbenzene

CAS No.: 29536-28-5

Cat. No.: B1145317

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## Abstract

This technical guide provides a comprehensive spectroscopic analysis of **1,3,5-Trihexylbenzene** (

), a

-symmetric alkylaromatic hydrocarbon often synthesized via the cyclotrimerization of 1-octyne. Designed for analytical chemists and structural biologists, this document details the interpretation of Nuclear Magnetic Resonance (

H and

C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Emphasis is placed on the causal relationship between molecular symmetry and spectral simplification, providing a robust framework for structural validation.

## Structural Analysis & Symmetry Considerations

Expertise & Experience: The structural identification of **1,3,5-trihexylbenzene** is heavily facilitated by its high degree of symmetry. Belonging to the

point group (assuming rapid rotation of alkyl chains), the molecule possesses a

rotation axis perpendicular to the benzene ring.

- **Chemical Equivalence:** All three aromatic protons are chemically equivalent, as are the three hexyl chains. This results in a simplified NMR spectrum where the integration ratios are the primary validation tool.
- **Mechanistic Context:** This compound is frequently encountered as the regioselective product of transition-metal-catalyzed (e.g., Co, Rh, or trimerization catalysts) cyclotrimerization of terminal alkynes. The presence of 1,2,4-isomers (asymmetric) would immediately manifest as complex splitting patterns in the aromatic region, contrasting the clean singlet of the 1,3,5-isomer.

## Mass Spectrometry (MS) Analysis[1][2][3]

### Fragmentation Mechanics

The mass spectrum of **1,3,5-trihexylbenzene** is dominated by benzylic cleavages, a hallmark of alkylbenzenes. The molecular ion (

) is typically observable but may be of lower intensity compared to fragment ions due to the stability of the resulting carbocations.

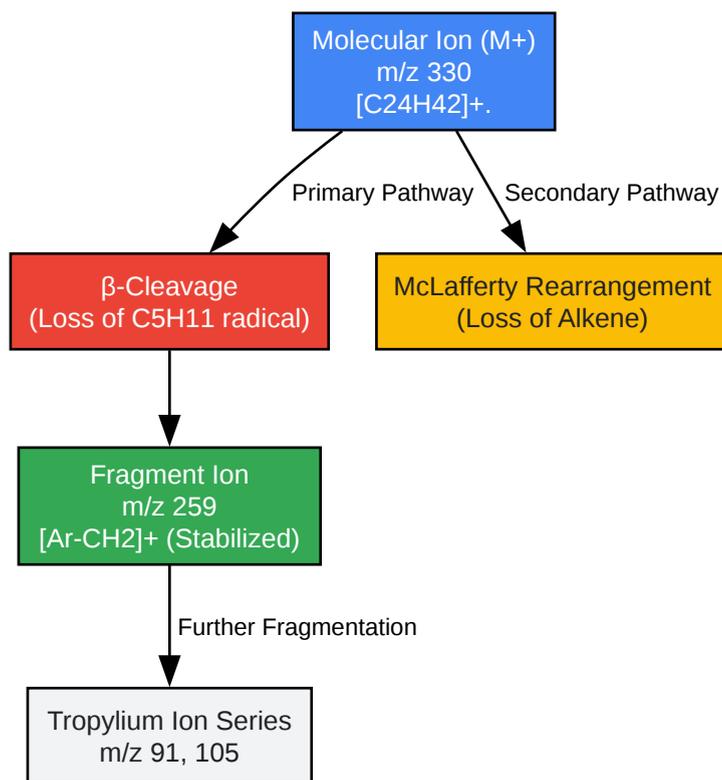
Key Fragmentation Pathways:

- **-Cleavage (McLafferty Rearrangement):** Long alkyl chains ( $n > 3$ ) attached to aromatic rings often undergo McLafferty rearrangement, where a  $\gamma$ -hydrogen is transferred to the ring, eliminating an alkene.
- **Benzylic Cleavage:** Direct cleavage of the alkyl chain at the benzylic position generates a resonance-stabilized benzyl/tropylium cation.

### MS Data Summary

Ion Type	m/z (approx)	Origin/Mechanism
Molecular Ion ( )	330	Intact radical cation
Base Peak / Fragment	259	Loss of pentyl radical ( ) via -cleavage
Tropylium Series	91, 105	Characteristic aromatic cluster ( , etc.)

## Fragmentation Logic Diagram



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Figure 1: Primary mass spectrometric fragmentation pathways for **1,3,5-trihexylbenzene** showing the dominant

-cleavage.

## Infrared (IR) Spectroscopy[4][5]

Trustworthiness Protocol: To ensure data integrity, samples should be analyzed as a thin liquid film (neat) on NaCl/KBr plates or via ATR (Attenuated Total Reflectance). The absence of bands at ~3300 cm

(alkyne C-H) is a critical quality control check to confirm the complete consumption of the 1-octyne starting material.

### Band Assignment Table

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Structural Significance
3000 - 3100	Weak	Ar C-H Stretch	Diagnostic of aromaticity.
2850 - 2960	Strong	Alkyl C-H Stretch	Dominant feature due to 3 x Hexyl chains.
1600, 1465	Medium	Ar C=C Stretch	"Breathing" modes of the benzene ring.
810 - 850	Strong	Ar C-H OOP Bending	Critical: Specific to 1,3,5-trisubstitution pattern.
720	Medium	-(CH <sub>2</sub> ) <sub>n</sub> - Rocking	Indicates long alkyl chain (n = 4).

## Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]

## Experimental Protocol

- Solvent: Deuterated Chloroform ( ) is the standard solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Concentration: ~10-20 mg in 0.6 mL solvent for optimal signal-to-noise ratio.

## Proton ( <sup>1</sup>H) NMR Data

Due to symmetry, the 42 protons condense into just 5 distinct environments.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
6.83	Singlet (s)	3H	Ar-H	Shielded relative to benzene (7.26) due to electron-donating alkyl groups.
2.56	Triplet (t)	6H	Ar-CH -R	Benzylic protons; deshielded by ring current.
1.55 - 1.65	Multiplet (m)	6H	-CH	Coupled to benzylic and -methylene.
1.25 - 1.40	Multiplet (m)	18H	Chain CH	Bulk methylene envelope.
0.89	Triplet (t)	9H	Terminal -CH	Classic terminal methyl group.

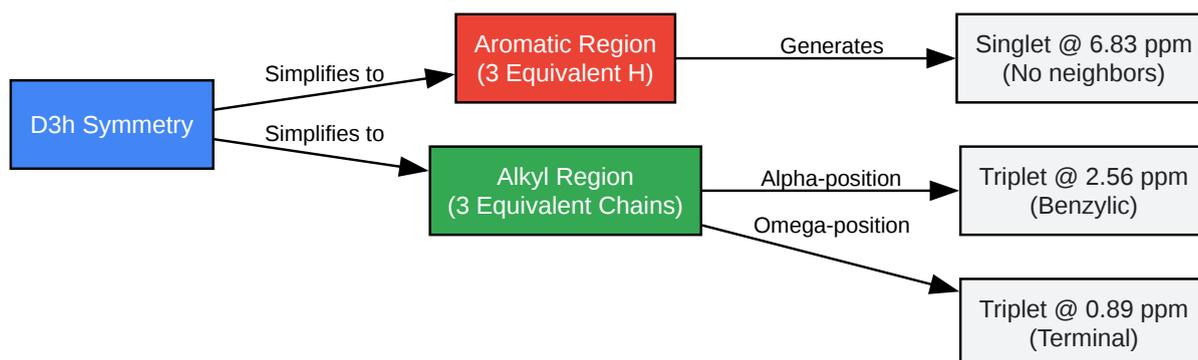
## Carbon ( C) NMR Data

The

symmetry results in only 8 unique carbon signals for a 24-carbon molecule.

Chemical Shift ( , ppm)	Carbon Type	Assignment
142.8	Quaternary	Ar-C (Ipso)
126.5	Methine	Ar-CH
36.0	Methylene	Ar-CH - (Benzylic)
31.8	Methylene	-2 Carbon
31.5	Methylene	-Carbon
29.3	Methylene	Mid-chain
22.7	Methylene	-1 Carbon
14.1	Methyl	Terminal CH

## NMR Assignment Logic



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Figure 2: Logic flow for NMR signal assignment demonstrating how symmetry reduces spectral complexity.

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